molecular formula C20H19ClN2O5S B2535048 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049558-29-3

4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2535048
CAS No.: 1049558-29-3
M. Wt: 434.89
InChI Key: OLTRHQHJJKWOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide family, characterized by a saturated thiophene ring fused with a pyrazinone core, sulfonated at positions 6 and 4. The substituents at positions 1 and 4 are critical for its physicochemical and biological properties:

  • Position 1: 4-Chlorophenyl group, contributing electron-withdrawing effects and enhancing lipophilicity.
  • Position 4: Benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenyl-derived) group, known for modulating receptor binding and metabolic stability in medicinal chemistry .

Synthetic routes for analogous compounds involve cyclization of thiouracil derivatives with aromatic aldehydes or amines, followed by sulfonation, as described by Shaitanov et al. (2006) .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c21-14-2-4-15(5-3-14)23-17-11-29(25,26)10-16(17)22(9-20(23)24)8-13-1-6-18-19(7-13)28-12-27-18/h1-7,16-17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRHQHJJKWOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, including antibacterial activity, enzyme inhibition, and potential anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C28H25ClN4O6
  • Molecular Weight : 548.97 g/mol
  • CAS Number : 899937-47-4

The structure of this compound features a thieno[3,4-b]pyrazine core with substituents that may influence its biological interactions. The presence of the benzo[d][1,3]dioxole and chlorophenyl groups may enhance its pharmacological profile.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds within the same structural family. For instance, derivatives of benzo[d][1,3]dioxole have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (µg/mL)
Salmonella typhi15
Bacillus subtilis10
Escherichia coli30
Staphylococcus aureus25

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. These activities are significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

Enzyme IC50 (µM)
Acetylcholinesterase12.5
Urease5.0

These IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potency.

Case Studies

  • Anticancer Activity : A study focusing on similar thieno[3,4-b]pyrazine derivatives demonstrated significant anticancer properties against breast cancer cell lines (MCF-7 and SKBR-3). The compounds exhibited IC50 values ranging from 0.09 to 157.4 µM . The mechanism was suggested to involve reactive oxygen species (ROS) generation leading to apoptosis in cancer cells.
  • Binding Affinity Studies : Docking studies conducted on related compounds indicated favorable interactions with target proteins such as bovine serum albumin (BSA), suggesting a potential for drug delivery applications .

Discussion

The biological activities of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide highlight its potential as a multi-functional therapeutic agent. Its antibacterial properties combined with enzyme inhibition capabilities make it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to three closely related derivatives (Table 1), focusing on substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Position 1 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Chlorophenyl Benzo[d][1,3]dioxol-5-ylmethyl Not Reported Not Reported High lipophilicity; potential CNS activity
1-(3-Chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide 3-Chlorophenyl 2-Fluorophenethyl Not Reported Not Reported Meta-chlorine may reduce steric hindrance; fluorinated side chain enhances bioavailability
4-Cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide 3-Methoxyphenyl Cyclohexyl C19H26N2O4S 378.5 Methoxy group improves solubility; cyclohexyl adds rigidity

Key Observations:

The 3-methoxyphenyl group introduces electron-donating properties, which may improve aqueous solubility but reduce membrane permeability.

Bulk and Lipophilicity :

  • The benzo[d][1,3]dioxol-5-ylmethyl group (target compound) is bulkier and more lipophilic than the 2-fluorophenethyl or cyclohexyl groups, suggesting distinct pharmacokinetic profiles.

Synthetic Accessibility: Shaitanov et al. (2006) report moderate yields (50–70%) for analogs with aromatic substituents, while aliphatic groups (e.g., cyclohexyl) require longer reaction times due to steric challenges .

Research Findings and Implications

  • Biological Activity : While explicit data for the target compound are unavailable, analogs with chloro- or methoxy-substituted aryl groups exhibit moderate antimicrobial and CNS activity in preliminary studies .
  • Thermodynamic Stability: Sulfone groups (6,6-dioxide) in all analogs enhance thermal stability and resistance to oxidative degradation compared to non-sulfonated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.